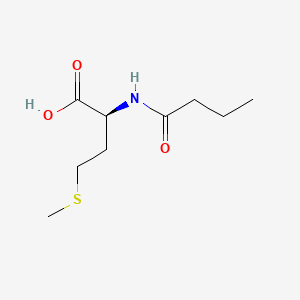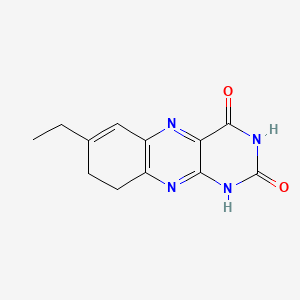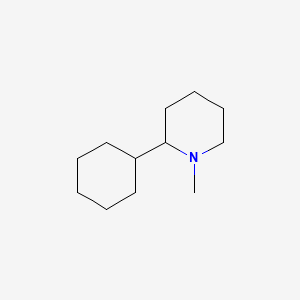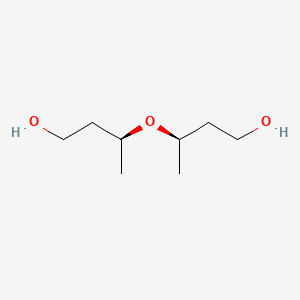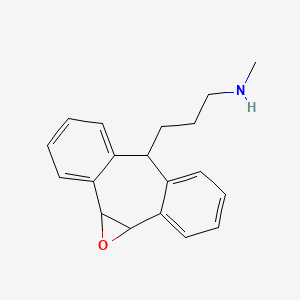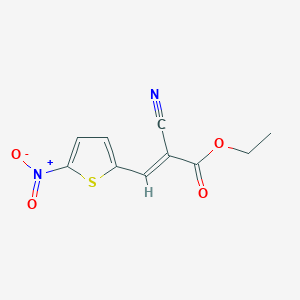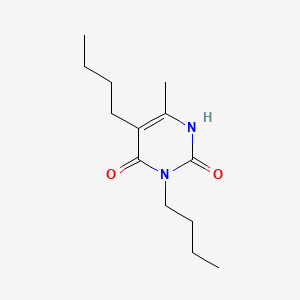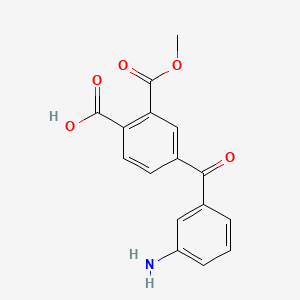
1H-Pyrazolo(4,3-g)quinazolin-5-yl hydrosulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazolo[4,3-g]quinazoline-5-thiol is a heterocyclic compound that features a fused ring system combining pyrazole and quinazoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo[4,3-g]quinazoline-5-thiol typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate pyrazole derivatives with quinazoline precursors under specific conditions. For instance, the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation, can yield the desired compound .
Industrial Production Methods: Industrial production of 1H-Pyrazolo[4,3-g]quinazoline-5-thiol may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and high-throughput screening can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazolo[4,3-g]quinazoline-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can target the quinazoline ring, leading to partially or fully reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are frequently used under controlled conditions.
Major Products: The major products formed from these reactions include disulfides, sulfonic acids, reduced quinazoline derivatives, and various substituted pyrazoloquinazolines.
Scientific Research Applications
1H-Pyrazolo[4,3-g]quinazoline-5-thiol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-g]quinazoline-5-thiol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]quinoline: Shares a similar fused ring system but differs in the position of the nitrogen atoms.
Pyrazolo[3,4-d]pyrimidine: Another related compound with a different ring fusion pattern.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Features additional nitrogen atoms in the ring system.
Uniqueness: 1H-Pyrazolo[4,3-g]quinazoline-5-thiol is unique due to its specific ring fusion and the presence of a thiol group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
81237-60-7 |
|---|---|
Molecular Formula |
C9H6N4S |
Molecular Weight |
202.24 g/mol |
IUPAC Name |
1,2-dihydropyrazolo[4,3-g]quinazoline-5-thione |
InChI |
InChI=1S/C9H6N4S/c14-9-6-1-5-3-12-13-7(5)2-8(6)10-4-11-9/h1-4,12-13H |
InChI Key |
BQXRYZYCCIPRBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=NC2=S)C=C3C1=CNN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


